2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide
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Overview
Description
2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chloro group and a methyl group, along with a sulfonamide group attached to another pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine and pyridine-3-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-6-methylpyridine is reacted with pyridine-3-sulfonyl chloride in an appropriate solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Reactions: Products such as 2-azido-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide.
Oxidation Reactions: Products such as 2-chloro-6-carboxy-N-(pyridin-3-yl)pyridine-3-sulfonamide.
Reduction Reactions: Products such as 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-amine.
Scientific Research Applications
2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in developing new drugs for treating bacterial infections.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyridine: A precursor in the synthesis of the target compound.
Pyridine-3-sulfonamide: A related sulfonamide compound with similar biological activities.
2-bromo-6-methylpyridine: Another halogenated pyridine derivative with different reactivity.
Uniqueness
2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of both chloro and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-methyl-N-pyridin-3-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-8-4-5-10(11(12)14-8)18(16,17)15-9-3-2-6-13-7-9/h2-7,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYXWEKAKLSPEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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